molecular formula C10H4Cl2F3NO4S3 B067349 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride CAS No. 175203-00-6

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride

Cat. No.: B067349
CAS No.: 175203-00-6
M. Wt: 426.2 g/mol
InChI Key: BMRQZZCNFDEGQR-UHFFFAOYSA-N
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Description

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride is a high-purity specialty chemical designed for research and development applications. This bifunctional reagent features two highly reactive sulfonyl chloride groups, making it a valuable building block in organic synthesis, particularly for the development of novel sulfonamide-based compounds. Its molecular structure, incorporating both a chlorinated trifluoromethylpyridine moiety and a thiophene ring, is of significant interest in medicinal chemistry for creating potential protease inhibitors, receptor antagonists, and other biologically active molecules. The presence of strong electron-withdrawing groups enhances its reactivity in nucleophilic substitution reactions. This compound is strictly For Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO4S3/c11-6-3-5(10(13,14)15)4-16-9(6)22(17,18)7-1-2-8(21-7)23(12,19)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRQZZCNFDEGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609142
Record name 5-[3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-00-6
Record name 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-00-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Chloro-5-(Trifluoromethyl)Pyridine

The pyridine core is synthesized via halogenation and trifluoromethylation of pyridine derivatives. A validated approach involves the chlorination of 5-(trifluoromethyl)pyridine using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 3-chloro-5-(trifluoromethyl)pyridine with >85% purity. Alternative routes employ malonic ester intermediates to introduce the trifluoromethyl group at position 5, followed by chlorination at position 3 using N-chlorosuccinimide (NCS).

Reaction Conditions:

  • Temperature: 80–110°C

  • Solvent: Toluene or dichloroethane

  • Catalyst: Lewis acids (e.g., FeCl₃) for regioselective chlorination.

Sulfonation of the Pyridine Ring

Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonic acid group at position 2 of the pyridine ring. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. The resulting 3-chloro-5-(trifluoromethyl)pyridine-2-sulfonic acid is isolated via precipitation in ice water.

Key Parameters:

  • Molar Ratio: 1:1.2 (pyridine:ClSO₃H)

  • Yield: 70–75%.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate 3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride. Excess SOCl₂ (3 eq.) is refluxed in dichloromethane (DCM) for 4–6 hours, achieving >90% conversion.

Purification:

  • Method: Vacuum distillation

  • Purity: ≥95% (confirmed by ¹H NMR).

Functionalization of the Thiophene Ring

Synthesis of Thiophene-2-Sulfonyl Chloride

Thiophene is sulfonated at position 2 using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic substitution, with the sulfonic acid group subsequently converted to sulfonyl chloride using PCl₅.

Optimized Conditions:

  • Temperature: −10°C (sulfonation), 50°C (chlorination)

  • Solvent: DCM

  • Yield: 80–85%.

Coupling of Pyridine and Thiophene Sulfonyl Chlorides

Nucleophilic Aromatic Substitution

The pyridine sulfonyl chloride reacts with 5-lithiated thiophene-2-sulfonyl chloride in tetrahydrofuran (THF) at −78°C. The lithiation step is facilitated by n-butyllithium (n-BuLi), enabling regioselective coupling at position 5 of the thiophene ring.

Reaction Profile:

ParameterValue
Temperature−78°C
SolventTHF
CatalystNone
Yield65–70%

Ullmann-Type Coupling

An alternative method employs copper(I) iodide (CuI) as a catalyst in dimethylformamide (DMF) at 120°C. This approach couples the pyridine sulfonyl chloride with 5-bromothiophene-2-sulfonyl chloride, achieving 75% yield with reduced regiochemical ambiguity.

Advantages:

  • Tolerance to moisture and oxygen

  • Scalability for industrial production.

Industrial Production Techniques

Batch Process Optimization

Large-scale synthesis prioritizes solvent recycling and waste reduction. Dichloromethane is recovered via distillation, and unreacted intermediates are extracted using sodium bicarbonate washes.

Typical Batch Parameters:

  • Reactor Volume: 1,000 L

  • Cycle Time: 24–36 hours

  • Overall Yield: 60–65%.

Continuous Flow Synthesis

Emerging methodologies utilize microreactors to enhance heat transfer and reaction control. A two-step continuous system achieves 85% yield by integrating sulfonation and coupling stages with real-time monitoring.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Environmental Impact
Nucleophilic Substitution65–7092HighModerate (Li waste)
Ullmann Coupling7595MediumLow
Continuous Flow8598LowMinimal

The continuous flow method outperforms batch processes in yield and sustainability but requires significant upfront investment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride groups (–SO₂Cl) undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiol sulfonates, respectively.

Reaction with Amines

  • Mechanism : Primary/secondary amines attack the electrophilic sulfur, displacing chloride to form sulfonamides.
  • Example : Reaction with azepane (cyclic amine) yields sulfonamide derivatives.
    • Conditions : NMP solvent, Hünig’s base, 140°C.
    • Outcome : High yields (up to 69%) for arylation products .
Amine ReagentProduct TypeYield (%)Conditions
AzepaneSulfonamide69NMP, 140°C, Hünig’s base
BenzylamineN-Alkyl sulfonamide44THF, RT, 12h

Reaction with Alcohols

  • Mechanism : Alcohols displace chloride to form sulfonate esters.
  • Example : Reaction with methanol produces methyl sulfonate.
    • Conditions : Triethylamine (TEA) as base, dichloromethane (DCM), 0°C to RT .

Coupling Reactions

The pyridine and thiophene rings participate in metal-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

  • Mechanism : Palladium-catalyzed coupling with aryl boronic acids.
  • Example : Reaction with phenylboronic acid yields biaryl derivatives.
    • Conditions : Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C .
Boronic AcidCatalystYield (%)
Phenylboronic acidPd(PPh₃)₄78
4-FluorophenylPdCl₂(dppf)65

Heck Reaction

  • Mechanism : Coupling with alkenes via palladium catalysis.
  • Example : Reaction with styrene forms vinyl-substituted derivatives .

Oxidation and Reduction

The thiophene ring undergoes redox transformations under controlled conditions.

Oxidation

  • Reagents : H₂O₂, NaIO₄, or m-CPBA.
  • Products : Thiophene sulfoxide or sulfone derivatives.
    • Example : Oxidation with H₂O₂ yields sulfone derivatives .

Reduction

  • Reagents : LiAlH₄, NaBH₄.
  • Products : Thiols or disulfides.
    • Example : Reduction with LiAlH₄ produces thiol intermediates .

Chemoselectivity Challenges

The presence of two sulfonyl chloride groups introduces competing reactivity.

Key Observations:

  • Solvent Effects : Chlorobenzene or trifluoromethylbenzene minimizes byproducts compared to toluene .
  • Nucleophilicity Control : Higher nucleophilicity reagents (e.g., azepane) favor substitution over elimination .
SolventByproduct FormationYield (%)
ChlorobenzeneNone85
ToluenePhosphorus oxides62

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Recent studies have demonstrated that sulfonyl thiophene derivatives exhibit significant anticancer properties. The compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of several thiophene-based compounds, including this sulfonyl chloride derivative, which showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and promote apoptosis.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows for interaction with bacterial membranes, leading to disruption and cell death.

Case Study : Research published in Antimicrobial Agents and Chemotherapy reported that derivatives of this sulfonyl chloride exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.

Applications in Material Science

1. Synthesis of Functional Polymers
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride is utilized as a building block in the synthesis of functional polymers. These polymers are valuable in electronics and photonics due to their unique electronic properties.

Data Table: Polymer Synthesis Applications

Polymer TypeApplication AreaKey Properties
Conductive PolymersOrganic ElectronicsHigh conductivity, flexibility
Photonic MaterialsLight Emitting DevicesTunable optical properties
CoatingsProtective FilmsChemical resistance, durability

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reactivity/Applications References
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride C₁₀H₄Cl₂F₃NO₄S₃ 426.24 Dual sulfonyl chloride groups; trifluoromethyl and chloro substituents on pyridine High reactivity in nucleophilic substitutions; used in cross-coupling reactions for drug intermediates (e.g., antimicrobial agents, herbicides) .
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S 241.61 Single sulfonyl chloride; trifluoromethyl on pyridine Intermediate for pyridine-based ligands and catalysts; less steric hindrance than the target compound .
5-(2-Pyridyl)thiophene-2-sulfonyl chloride C₉H₆ClNO₂S₂ 259.74 Thiophene linked to pyridine via sulfonyl chloride Used in polymer chemistry and metal-organic frameworks (MOFs); moderate electrophilicity due to electron-rich pyridine .
5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride C₁₀H₇ClO₄S₃ 330.81 Phenyl group on thiophene sulfonyl chloride Applications in dye synthesis; lower thermal stability compared to trifluoromethyl analogues .
5-Chloro-2-methoxypyridine-3-sulfonyl chloride C₆H₅Cl₂NO₃S 242.08 Methoxy and chloro substituents on pyridine Selective reactivity in peptide coupling; reduced electron-withdrawing effects compared to –CF₃ groups .

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) and chloro (–Cl) groups on the pyridine ring enhance electrophilicity at the sulfonyl chloride sites, facilitating nucleophilic attack (e.g., by amines or alcohols) . This contrasts with methoxy-substituted analogues (e.g., 5-chloro-2-methoxypyridine-3-sulfonyl chloride), where electron-donating groups reduce reactivity .
  • Steric Effects: The dual sulfonyl chloride groups in the target compound create steric hindrance, limiting its use in sterically crowded reactions compared to mono-sulfonyl derivatives like 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .

Biological Activity

The compound 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a comprehensive overview of its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H6ClF3N2O4S2
  • Molecular Weight : 372.14 g/mol
  • CAS Number : 338422-71-2

Biological Activity Overview

Recent studies have investigated the biological activity of compounds with similar structures, focusing on the effects of trifluoromethyl and sulfonyl groups. The findings suggest that these functional groups significantly enhance the biological properties of the compounds.

Antimicrobial Activity

A study examined various derivatives, including those with sulfonyl groups, revealing significant antibacterial properties against strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 4.88 µg/mL .

CompoundMIC (µg/mL)Target Organism
Compound 84.88Bacillus mycoides
Compound 722.4E. coli
Compound 917.6C. albicans

Anticancer Activity

The anticancer potential of similar compounds has been evaluated against several human cancer cell lines. Notably, compounds derived from the same structural class showed IC50 values that were competitive with established chemotherapeutics like Doxorubicin.

CompoundIC50 (µM)Cancer Cell Line
Compound 744.4PACA2
Compound 822.4PACA2
Compound 917.8HCT116

These results indicate that modifications to the sulfonyl and trifluoromethyl groups can lead to enhanced cytotoxicity against cancer cells, suggesting a promising avenue for drug development.

The biological activity of these compounds may be attributed to their ability to interact with specific cellular targets:

  • Antibacterial Mechanism : Molecular docking studies indicate that these compounds can inhibit key enzymes in bacterial metabolism, such as enoyl reductase in E. coli.
  • Anticancer Mechanism : The down-regulation of genes associated with tumor progression (e.g., BRCA1, BRCA2) was observed in treated cancer cells, indicating a potential mechanism for their anticancer effects .

Case Studies

  • Study on Antimicrobial Activity : A series of sulfonamide derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The study highlighted the importance of the sulfonyl group in enhancing antibacterial action.
    "Compounds with sulfonyl moieties exhibited significant inhibition against β-lactamases, demonstrating their potential as antibiotic adjuvants" .
  • Evaluation of Anticancer Properties : In vitro studies on human cancer cell lines revealed that certain derivatives showed superior efficacy compared to traditional chemotherapy agents, warranting further investigation into their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride?

  • Methodological Answer : The synthesis typically involves sequential sulfonation and chlorination steps. For the pyridinyl-sulfonyl moiety, 3-chloro-5-(trifluoromethyl)pyridine (CAS 875167-01-4) is sulfonated using chlorosulfonic acid under controlled anhydrous conditions. Subsequent coupling with thiophene-2-sulfonyl chloride requires catalytic Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency . Purity optimization (>95%) is achieved via recrystallization from dichloromethane/hexane mixtures, as validated by GC analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹⁹F and ¹H NMR) is essential for confirming trifluoromethyl and sulfonyl group positions. X-ray crystallography (e.g., Bruker APEX2 systems) resolves structural ambiguities, particularly steric effects from the pyridinyl-thiophene backbone . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 273.66 for related intermediates) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of sulfonyl chloride groups. Decomposition risks include exothermic reactions with moisture, generating HCl and SO₂. Safety protocols align with UN1760 standards: use fume hoods, PPE, and separate waste containment for chlorinated byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of sulfonyl chloride groups in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethylpyridinyl group polarizes the sulfonyl chloride, enhancing electrophilicity. Density Functional Theory (DFT) calculations predict nucleophilic attack at the sulfur center, with transition-state stabilization via π-backbonding from adjacent thiophene rings. Experimental validation involves kinetic studies using substituent-varied nucleophiles (e.g., amines vs. thiols) .

Q. How do steric and electronic effects influence the compound’s application in medicinal chemistry?

  • Methodological Answer : The thiophene-sulfonyl moiety acts as a bioisostere for carboxylates, improving membrane permeability. In silico docking (e.g., AutoDock Vina) identifies binding affinity to kinase targets (e.g., EGFR), but steric clashes with the 3-chloro substituent may reduce selectivity. Structure-activity relationship (SAR) studies recommend substituting the pyridinyl chlorine with smaller halogens (e.g., F) to optimize steric tolerance .

Q. What analytical strategies resolve contradictions in reported melting points or purity data?

  • Methodological Answer : Discrepancies in melting points (e.g., 84–85.5°C vs. broader ranges) arise from polymorphic forms or solvent-trapped crystals. Differential Scanning Calorimetry (DSC) with controlled heating rates (5°C/min) distinguishes polymorphs. Cross-validate purity claims via orthogonal methods: GC for volatile impurities and HPLC for non-volatile residuals .

Q. Can computational models predict the compound’s stability under aqueous conditions?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model hydrolysis kinetics. The sulfonyl chloride’s half-life in pH 7.4 buffer is ~2 hours, but micellar encapsulation (e.g., PEG-PLA polymers) extends stability 10-fold. Experimental validation uses ¹H NMR to track HCl release rates .

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